molecular formula C3H2N2O2S B077527 1,2,5-Thiadiazole-3-carboxylic acid CAS No. 13368-86-0

1,2,5-Thiadiazole-3-carboxylic acid

Cat. No. B077527
CAS RN: 13368-86-0
M. Wt: 130.13 g/mol
InChI Key: GFTBMBHVZZFGCK-UHFFFAOYSA-N
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Description

1,2,5-Thiadiazole-3-carboxylic acid, also known as TDCA, is an organic compound belonging to the thiadiazole family. It is a dicarboxylic acid with a molecular formula of C3H2N2O2S and a molecular weight of 128.12 g/mol. TDCA is a colorless solid that is soluble in water and polar organic solvents. It is a key intermediate in the synthesis of a variety of pharmaceuticals, dyes, and other organic compounds. It is also used as a chelating agent and as a corrosion inhibitor in metalworking fluids.

Scientific Research Applications

  • Central Nervous System and Antimicrobial Activities : 1,2,5-Thiadiazoles, including the hydrazides of 1,2,5-Thiadiazole-3-carboxylic Acid, have shown potential in acting on the central nervous system (CNS) and possessing antimicrobial and antitumor activity (Belen'kaya, Vignevich, & Andronati, 1982).

  • Liquid Crystalline Behaviors : Carboxylic acid derivatives containing 1,2,5-Thiadiazole have been studied for their liquid crystalline behaviors, with findings indicating that compounds with longer carbon chains display a specific phase known as Smectic C phase (Jaffer, Aldhaif, & Tomi, 2017).

  • Synthesis Methods : New methods for synthesizing derivatives, such as 1,3,4-Thiadiazol-2-amine derivatives, have been developed. These methods avoid toxic additives and proceed through multiple steps, demonstrating the versatility of 1,2,5-Thiadiazole-based compounds (Kokovina, Gadomsky, Terentiev, & Sanina, 2021).

  • Antimicrobial Activities : Novel 1,3,4-Thiadiazole derivatives based on thiophene-2-carboxylic acid have shown significant antimicrobial activity against various bacterial strains and fungi, highlighting their potential in pharmacological applications (Muğlu, Yakan, & Shouaib, 2020).

  • Angiotensin II Receptor Antagonistic Activities : Benzimidazole derivatives bearing acidic heterocycles like 1,2,5-Thiadiazole have been found to possess angiotensin II receptor antagonistic activities, which can be relevant in cardiovascular pharmacology (Kohara et al., 1996).

Safety and Hazards

The safety information for 1,2,5-Thiadiazole-3-carboxylic acid includes hazard statements H315-H319-H335 and precautionary statements P261-P305+P351+P338 . It is recommended to be stored sealed in a dry environment at 2-8°C .

properties

IUPAC Name

1,2,5-thiadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2O2S/c6-3(7)2-1-4-8-5-2/h1H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTBMBHVZZFGCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362769
Record name 1,2,5-thiadiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13368-86-0
Record name 1,2,5-thiadiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,5-thiadiazole-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 1,2,5-Thiadiazole-3-carboxylic acid and its derivatives?

A1: this compound serves as a central scaffold for various derivatives. The core structure consists of a five-membered ring containing one sulfur and two nitrogen atoms, with a carboxylic acid group at the 3-position. Derivatives arise from modifications at the 4-position, introducing diverse functional groups like amino, ureido, and substituted pyrimidine rings. [, ]

  • For example, research highlights the synthesis of:
    • 4-Amino-1,2,5-thiadiazole-3-carboxylic acid []
    • 4-Ureido-1,2,5-thiadiazole-3-carboxylic acid derivatives []

Q2: How do the structural modifications of this compound influence its biological activity?

A2: Introducing different functional groups at the 4-position of the this compound scaffold significantly impacts its biological activity. [] While the specific structure-activity relationships require further investigation, the presence of specific groups likely influences target binding, influencing the compound's overall efficacy and potential applications.

  • For instance:
    • Research indicates that 4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid can interact with Plasmodium falciparum lactate dehydrogenase. [] This suggests potential antimalarial activity, highlighting how structural changes can confer specific biological properties.

Q3: What synthetic routes are employed in the preparation of this compound and its derivatives?

A3: Researchers utilize ring-opening reactions of specific heterocyclic compounds to synthesize this compound derivatives. [, ] For instance, researchers have successfully synthesized 4-Amino-1,2,5-thiadiazole-3-carboxylic acid and its derivatives by cleaving the pyrimidine ring of [, , ]Thiadiazolo[3,4-d]pyrimidin-7(6H)-one. [] This method highlights the importance of utilizing specific synthetic strategies to construct the desired this compound derivatives.

Q4: Beyond direct derivatives, how else is the 1,2,5-thiadiazole ring system utilized in medicinal chemistry?

A4: The 1,2,5-thiadiazole ring system is not only found in simple derivatives but also incorporated into larger, more complex structures. One example is the synthesis of 4H-[1]benzopyrano[3,4-c][1,2,5]thyadiazol-4-one. [] This compound combines the thiadiazole ring with a benzopyranone moiety, potentially leading to unique pharmacological properties. This example emphasizes the versatility of the 1,2,5-thiadiazole scaffold in drug design and development.

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